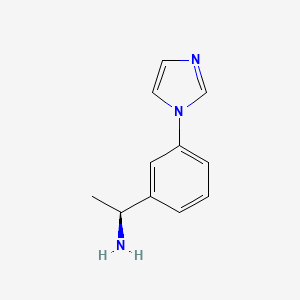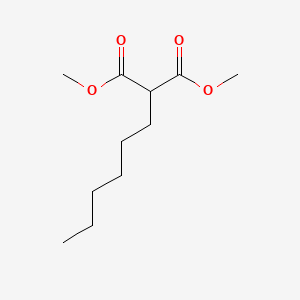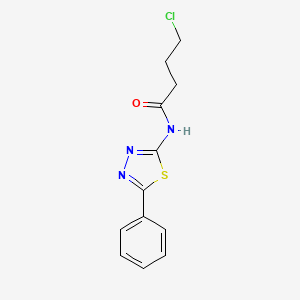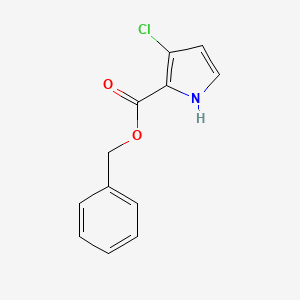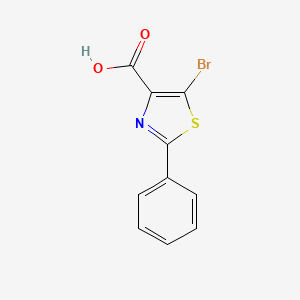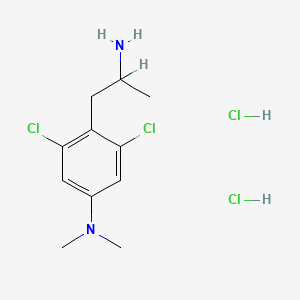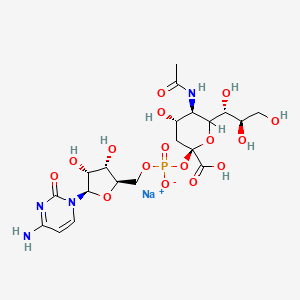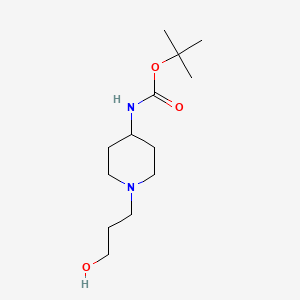
tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 1-(3-hydroxypropyl)piperidine.
Protection: The hydroxyl group of 1-(3-hydroxypropyl)piperidine is protected using tert-butyl chloroformate to form the corresponding carbamate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Analyse Des Réactions Chimiques
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a protective agent against neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes, preventing the formation of harmful aggregates in neurodegenerative diseases. The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as :
Tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but lacks the piperidine ring, which may result in different biological activities.
Tert-Butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that may enhance its biological activity.
Tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of piperidine and carbamate, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-hydroxypropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-5-8-15(9-6-11)7-4-10-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
Clé InChI |
BLSSFKJTAHYNLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)
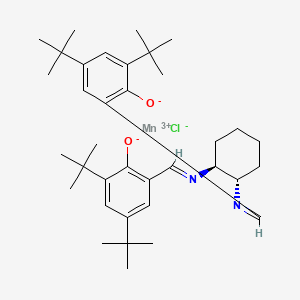
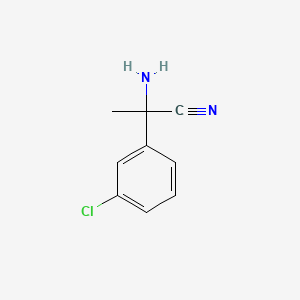
![8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)
